molecular formula C11H9ClN2S B6144783 7-chloro-4H,5H-naphtho[1,2-d][1,3]thiazol-2-amine CAS No. 240136-26-9

7-chloro-4H,5H-naphtho[1,2-d][1,3]thiazol-2-amine

Cat. No.: B6144783
CAS No.: 240136-26-9
M. Wt: 236.7
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Description

7-chloro-4H,5H-naphtho[1,2-d][1,3]thiazol-2-amine is a chemical compound with the molecular formula C11H9ClN2S and a molecular weight of 236.72 g/mol It is a member of the naphthothiazole family, characterized by a naphthalene ring fused to a thiazole ring

Properties

CAS No.

240136-26-9

Molecular Formula

C11H9ClN2S

Molecular Weight

236.7

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-4H,5H-naphtho[1,2-d][1,3]thiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with 2-chloronaphthalene-1,4-dione in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent, such as dimethylformamide (DMF), at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

7-chloro-4H,5H-naphtho[1,2-d][1,3]thiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 7-chloro-4H,5H-naphtho[1,2-d][1,3]thiazol-2-amine involves its interaction with specific molecular targets. In medicinal chemistry, it is known to inhibit enzymes such as kinases, which play a crucial role in cell signaling pathways. By inhibiting these enzymes, the compound can disrupt the proliferation of cancer cells and induce apoptosis . Additionally, its electronic properties make it suitable for use in materials science applications, where it can facilitate charge transport in organic electronic devices .

Comparison with Similar Compounds

Similar Compounds

  • 7-chloro-4H,5H-naphtho[1,2-d][1,3]thiazol-2-ol
  • 7-chloro-4H,5H-naphtho[1,2-d][1,3]thiazol-2-thiol
  • 7-chloro-4H,5H-naphtho[1,2-d][1,3]thiazol-2-carboxylic acid

Uniqueness

Compared to similar compounds, 7-chloro-4H,5H-naphtho[1,2-d][1,3]thiazol-2-amine is unique due to its specific substitution pattern and electronic properties. The presence of the chloro group and the amine functionality allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound for various applications .

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